molecular formula C8H16O2 B1269785 7-Octene-1,2-diol CAS No. 85866-02-0

7-Octene-1,2-diol

Cat. No.: B1269785
CAS No.: 85866-02-0
M. Wt: 144.21 g/mol
InChI Key: UXGHWJFURBQKCJ-UHFFFAOYSA-N
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Description

7-Octene-1,2-diol is an organic compound with the molecular formula C8H16O2. It is characterized by the presence of a double bond (C=C) and two hydroxyl groups (OH) attached to the first and second carbon atoms of the octene chain. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Octene-1,2-diol is typically synthesized through the epoxidation of 7-octene followed by hydrolysis of the resulting epoxide. The epoxidation can be carried out using oxidizing agents such as hydrogen peroxide or benzoyl peroxide. The reaction is usually conducted under mild conditions, such as at room temperature or slightly higher .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and reactant concentrations.

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, benzoyl peroxide.

    Acids for Esterification: Carboxylic acids such as acetic acid.

Major Products Formed:

    Oxidation Products: Vicinal diols.

    Esterification Products: Esters.

Scientific Research Applications

7-Octene-1,2-diol is utilized in various scientific research fields due to its unique chemical properties:

Mechanism of Action

The mechanism of action of 7-Octene-1,2-diol involves its reactivity with various chemical species. The double bond and hydroxyl groups allow it to participate in a range of chemical reactions, including oxidation and esterification. These reactions can lead to the formation of new compounds with different chemical properties, which can be utilized in various applications.

Comparison with Similar Compounds

Uniqueness of 7-Octene-1,2-diol: this compound is unique due to the presence of both a double bond and two hydroxyl groups on adjacent carbon atoms. This combination of functional groups allows it to participate in a variety of chemical reactions, making it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

oct-7-ene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-2-3-4-5-6-8(10)7-9/h2,8-10H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGHWJFURBQKCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201006437
Record name Oct-7-ene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201006437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85866-02-0
Record name 7-Octene-1,2-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85866-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oct-7-ene-1,2-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085866020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oct-7-ene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201006437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oct-7-ene-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.080.611
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How can 7-Octene-1,2-diol be used to modify the properties of polymers?

A1: Research has shown that this compound can be incorporated as a side chain into poly(butylene succinate) (PBS) during its synthesis. [] This incorporation leads to several modifications in the polymer's properties:

  • Decreased glass-transition temperature (Tg): The presence of this compound disrupts the polymer chain packing, leading to a decrease in Tg. This effect is most pronounced at a specific branching density (0.03 mol of branching units per mole of structural units). []
  • Influence on melting temperature (Tm): Compared to ethyl side branches, this compound side chains cause a more significant decrease in Tm. This effect is comparable to that observed with n-octyl branches. []
  • Potential for further modification: The presence of double bonds in the this compound side chains allows for further modification through reactions like epoxidation. This epoxidation can further impact the thermal properties and biodegradability of the resulting polymer. []

Q2: Can this compound be utilized in the development of novel stationary phases for High Performance Liquid Chromatography (HPLC)?

A2: Yes, this compound has been successfully employed in the synthesis of diol-bonded stationary phases for HPLC. [] The process involves reacting the compound with silica hydride, creating a diol-functionalized surface. This type of stationary phase demonstrates unique separation characteristics in both normal phase and reverse phase HPLC modes. []

Q3: What are the analytical techniques used to characterize this compound-modified materials?

A3: Several analytical techniques are employed to characterize materials modified with this compound, including:

  • Electron Spectroscopy for Chemical Analysis (ESCA): This technique can detect the presence of residual catalysts, like platinum, which might remain after the synthesis of diol-bonded stationary phases. The presence of such catalysts can impact the chromatographic performance and needs to be carefully monitored. []
  • Differential Scanning Calorimetry (DSC): This technique is crucial for studying the thermal properties of polymers modified with this compound. It allows researchers to determine the glass transition temperature (Tg) and melting temperature (Tm) of the modified polymers, providing insights into the impact of this compound on the polymer's behavior. []

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